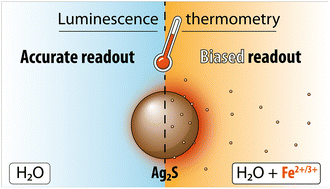Ion-induced bias in Ag2S luminescent nanothermometers†
Nanoscale Pub Date: 2023-10-19 DOI: 10.1039/D3NR03728B
Abstract
Luminescence nanothermometry allows measuring temperature remotely and in a minimally invasive way by using the luminescence signal provided by nanosized materials. This technology has allowed, for example, the determination of intracellular temperature and in vivo monitoring of thermal processes in animal models. However, in the biomedical context, this sensing technology is crippled by the presence of bias (cross-sensitivity) that reduces the reliability of the thermal readout. Bias occurs when the impact of environmental conditions different from temperature also modifies the luminescence of the nanothermometers. Several sources that cause loss of reliability have been identified, mostly related to spectral distortions due to interaction between photons and biological tissues. In this work, we unveil an unexpected source of bias induced by metal ions. Specifically, we demonstrate that the reliability of Ag2S nanothermometers is compromised during the monitoring of photothermal processes produced by iron oxide nanoparticles. The observed bias occurs due to the heat-induced release of iron ions, which interact with the surface of the Ag2S nanothermometers, enhancing their emission. The results herein reported raise a warning to the community working on luminescence nanothermometry, since they reveal that the possible sources of bias in complex biological environments, rich in molecules and ions, are more numerous than previously expected.


Recommended Literature
- [1] Tunable colloidal Ni nanoparticles confined and redistributed in mesoporous silica for CO2 methanation†
- [2] The discovery of antibacterial agents using diversity-oriented synthesis
- [3] Inside front cover
- [4] Figure of merit ZT of a thermoelectric device defined from materials properties†
- [5] Block copolymer/ferroelectric nanoparticle nanocomposites†
- [6] New fluorene-based chiral copolymers with unusually high optical activity in pristine and annealed thin films†
- [7] Contents list
- [8] CD4 D3-binding probe: a novel fluorescence tool for detection and enumeration of CD4+ cells
- [9] Capture of [Bi4]6− and [Bi3]5− anions by [Rh(L)]+ (L = COD) cations in the closo heteroatomic clusters {Bi4[Rh(L)]4}2− and {Bi3[Rh(L)]3}2−†
- [10] Nonvolatile transistor memory devices based on high-k electrets of polyimide/TiO2 hybrids†

Journal Name:Nanoscale
Research Products
-
CAS no.: 16679-94-0
-
CAS no.: 108561-00-8
-
CAS no.: 14132-51-5
-
CAS no.: 10432-84-5









